![molecular formula C25H25N3O4S B3002822 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1252821-58-1](/img/no-structure.png)
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Description
The compound is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and evaluated for their biological properties, such as antiproliferative activity against cancer cell lines.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further condensation with amines. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by treatment with urea, chlorination, and final condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives can be elucidated using X-ray crystallography, which provides precise information about the crystal system and space group. The bond lengths and angles can be optimized using density functional theory (DFT) and compared with experimental values. For example, the related compound mentioned above crystallizes in the tetragonal system and its geometric parameters have been validated by DFT calculations .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin derivatives can undergo various chemical reactions depending on their functional groups. The presence of amino groups, chloro substituents, and other reactive sites allows for further chemical modifications, which can be used to tailor the compound's properties for specific biological activities. The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. These properties are crucial for understanding the compound's reactivity and potential as a drug candidate. The molecular electrostatic potential (MEP) surface map can also be investigated to predict the sites of electrophilic and nucleophilic attack .
Relevant Case Studies
The antiproliferative activity of thieno[3,2-d]pyrimidin derivatives has been demonstrated in various cancer cell lines. The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. The molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer, providing a potential mechanism of action .
While the provided papers do not directly discuss the synthesis or properties of 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, they offer valuable insights into the general chemical behavior and biological potential of related thieno[3,2-d]pyrimidin compounds.
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with ethyl acetoacetate to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate. The final compound is obtained by reacting this intermediate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiosemicarbazide", "ethyl acetoacetate", "N-(4-methylbenzyl)amine", "acetic anhydride", "triethylamine" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol", "Reaction of 3-(4-ethoxybenzyl)-1,2,4-triazole-5-thiol with ethyl acetoacetate in the presence of acetic acid to form 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "Reaction of 2-(3-(4-ethoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate with N-(4-methylbenzyl)amine in the presence of acetic anhydride and triethylamine to form 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide" ] } | |
CAS RN |
1252821-58-1 |
Product Name |
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
Molecular Formula |
C25H25N3O4S |
Molecular Weight |
463.55 |
IUPAC Name |
2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-3-32-20-10-8-19(9-11-20)15-28-24(30)23-21(12-13-33-23)27(25(28)31)16-22(29)26-14-18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,29) |
InChI Key |
AQKCFPLDFKKIRM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
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